2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid
Overview
Description
2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid is an organic compound with the molecular formula C15H13BrO4 It is a derivative of benzoic acid, featuring bromine, methoxy, and benzyloxy substituents on the benzene ring
Mechanism of Action
Target of Action
It’s known that this compound is an intermediate in the synthesis of 3,8-dihydroxy-9-methoxy-6h-dibenzo [b,d]pyran-6-one , which has been used in anti-wrinkle agents and is known as a collagen production promoter, MMP-1 production inhibitor, and elastase activity inhibitor .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their substitution . The benzylic position is activated towards free radical attack , and the compound’s bromine atom could potentially be involved in electrophilic aromatic substitution .
Biochemical Pathways
It’s known that the compound is used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction.
Pharmacokinetics
The compound has a predicted boiling point of 4454±450 °C and a predicted density of 1.486±0.06 g/cm3 , which could potentially impact its bioavailability.
Result of Action
It’s known that the compound is an intermediate in the synthesis of 3,8-dihydroxy-9-methoxy-6h-dibenzo [b,d]pyran-6-one , which has been used in anti-wrinkle agents and is known as a collagen production promoter, MMP-1 production inhibitor, and elastase activity inhibitor .
Action Environment
The compound has a storage temperature of 2-8°c , indicating that temperature could potentially impact its stability.
Biochemical Analysis
Biochemical Properties
2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to be involved in the synthesis of urolithin derivatives, which are known for their antioxidant properties . The compound’s interactions with enzymes such as divalent metal transporter 1 (DMT1) inhibitors highlight its potential in modulating metal ion transport within cells .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns and metabolic flux . These effects are crucial for understanding its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with DMT1 inhibitors suggests a role in regulating metal ion transport and homeostasis . Additionally, the compound’s structure allows it to participate in free radical bromination and nucleophilic substitution reactions, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have indicated that it remains stable under specific conditions, but its degradation products can also impact cellular processes . Long-term in vitro and in vivo studies are essential to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metal ion transport and antioxidant activity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its overall impact on cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects . Detailed studies on its subcellular localization are necessary to fully understand its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy and benzyloxy groups can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid is used in several scientific research applications:
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxybenzoic acid
- 2-Bromo-5-methoxybenzoic acid
- 4-Methoxybenzoic acid
Uniqueness
2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid is unique due to the presence of both methoxy and benzyloxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and biomedical research .
Properties
IUPAC Name |
2-bromo-4-methoxy-5-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTDEMXQQIWHKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(=O)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453627 | |
Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24958-42-7 | |
Record name | 2-Bromo-4-methoxy-5-(phenylmethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24958-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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